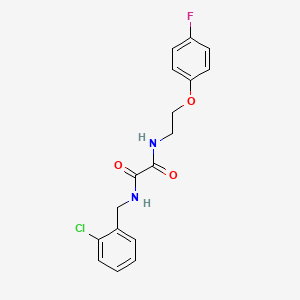
1-(3-Fluoro-5-hydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with an ethanone group. It is commonly used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-hydroxyphenyl)ethanone can be synthesized through various methods. One common approach involves the nitration of 5-fluoro-2-hydroxyacetophenone, followed by catalytic hydrogenation to yield 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反应分析
Types of Reactions: 1-(3-Fluoro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoro-5-hydroxybenzaldehyde, while reduction of the ethanone group can produce 1-(3-fluoro-5-hydroxyphenyl)ethanol.
科学研究应用
1-(3-Fluoro-5-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Fluoro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit bacterial cell division by targeting key proteins involved in the process . The exact molecular pathways and targets are still under investigation.
相似化合物的比较
1-(5-Fluoro-2-hydroxyphenyl)ethanone: This compound has a similar structure but differs in the position of the fluorine and hydroxyl groups.
5-Fluoro-2-hydroxyacetophenone: Another closely related compound with similar chemical properties.
Uniqueness: 1-(3-Fluoro-5-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1-(3-fluoro-5-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPDCDMXJCUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)
![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)

![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)


